molecular formula C30H41N3O6 B15092122 N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine

N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine

Cat. No.: B15092122
M. Wt: 539.7 g/mol
InChI Key: MXWBVNBYKGRKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine is a synthetic tripeptide derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the N-terminal amino acid residue. This compound is structurally characterized by:

  • Boc-protected amino acid: The Boc group (tert-butoxycarbonyl) is a widely used protective group in peptide synthesis to prevent undesired reactions at the amino terminus during coupling steps .
  • Methyl ester functionality: In its methyl ester form (e.g., Boc-HPh-Leu-Phe-OMe), the C-terminal carboxyl group is esterified, enhancing solubility in organic solvents during synthesis .

This compound is primarily utilized as an intermediate in the synthesis of proteasome inhibitors, such as Carfilzomib (CAS 868540-17-4), where it serves as a key structural motif for binding to the proteasome’s chymotrypsin-like active site .

Properties

Molecular Formula

C30H41N3O6

Molecular Weight

539.7 g/mol

IUPAC Name

2-[[4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C30H41N3O6/c1-20(2)18-24(27(35)32-25(28(36)37)19-22-14-10-7-11-15-22)31-26(34)23(33-29(38)39-30(3,4)5)17-16-21-12-8-6-9-13-21/h6-15,20,23-25H,16-19H2,1-5H3,(H,31,34)(H,32,35)(H,33,38)(H,36,37)

InChI Key

MXWBVNBYKGRKML-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC2=CC=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are the deprotected amino acids and peptides, which can be further used in various applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine involves its role as a protected amino acid in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective coupling reactions to occur. Upon deprotection, the free amino group can participate in further reactions to form peptides and proteins .

Comparison with Similar Compounds

Structural Analogues with Boc Protection
Compound Name Molecular Formula Molecular Weight Key Structural Features Application/Function Reference
N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine C₃₁H₄₃N₃O₆ 553.7 Boc-protected tripeptide with Leu-Phe dipeptide and methyl ester Intermediate for proteasome inhibitors (e.g., Carfilzomib)
N-(tert-Butoxycarbonyl)-4-phenyl-L-phenylalanine C₂₀H₂₃NO₄ 341.4 Boc-protected monomeric amino acid with biphenyl substitution Building block for peptide synthesis
Boc-L-2,4-Dimethylphenylalanine C₁₆H₂₃NO₄ 293.4 Boc-protected Phe analogue with 2,4-dimethylphenyl group Modulates steric hindrance and hydrophobicity in peptide design

Key Observations :

  • The tripeptide structure of the target compound provides enhanced proteasome-binding affinity compared to monomeric Boc-amino acids like N-(tert-Butoxycarbonyl)-4-phenyl-L-phenylalanine, which lack the extended peptide backbone required for target engagement .
Functional Analogues in Drug Development
Compound Name Molecular Formula Key Features Role in Therapeutics Reference
Carfilzomib C₄₀H₅₇N₅O₇ Epoxyketone warhead and morpholine-acetyl group attached to the tripeptide Proteasome inhibitor (FDA-approved for myeloma)
Methyl L-phenylalaninate hydrochloride C₁₀H₁₄ClNO₂ Esterified Phe derivative without Boc or peptide chain Intermediate in peptide synthesis

Key Observations :

  • Carfilzomib shares the Leu-Phe tripeptide core with the target compound but incorporates an epoxyketone group for irreversible proteasome inhibition, highlighting the importance of terminal functionalization for pharmacological activity .
  • Simpler esters like Methyl L-phenylalaninate lack the Boc group and extended peptide structure, limiting their utility to early-stage synthesis rather than therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.